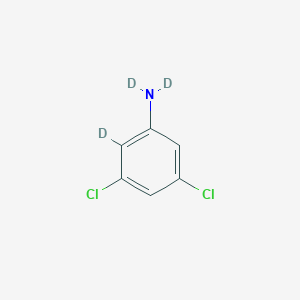

3,5-二氯苯胺-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Dichloroaniline is a chemical compound used in the production of pesticides, dyes, and pharmaceuticals . It is an intermediate in the production of fungicides fumonisin, isoxaflutole, vinblastine, and myclobutanil . The molecular formula of 3,5-Dichloroaniline is C₈H₁₁N .

Synthesis Analysis

The synthesis of 3,5-Dichloroaniline involves catalytic hydrogenation of 3,5-dichloronitrobenzene with noble metal catalysts under pressure . Various types of additives prevent dehalogenation during production, and reactors must be fabricated with special steel alloys to inhibit corrosion .Molecular Structure Analysis

The molecular structure of 3,5-Dichloroaniline consists of an aniline ring substituted with two chlorine atoms . The average mass is 162.017 Da, and the monoisotopic mass is 160.979904 Da .Chemical Reactions Analysis

3,5-Dichloroaniline is an intermediate compound in manufacturing fungicide and pharmaceutical compounds . It can also be used for synthetic herbicides, plant growth regulators, and is used to produce other chemicals . The Fenton’s oxidation and Son—Fenton’s oxidation of 3,5-DCA in water have been studied .Physical And Chemical Properties Analysis

3,5-Dichloroaniline has a boiling point of 259 - 260 °C, a density of 1.58 g/cm3 at 20 °C, a flash point of 133 °C, an ignition temperature of 620 °C, and a melting point of 46 - 53 °C .科学研究应用

Environmental Remediation

3,5-Dichloroaniline-d3 is used in environmental remediation, specifically in the removal of dicarboximide fungicides . A pilot study showed that immobilized fungal laccase could efficiently remove 3,5-Dichloroaniline-d3 (99–100%) in the aqueous medium within 72 hours . This application is potentially useful in the sustainable environmental remediation of aniline metabolite derived from dicarboximide fungicides .

Fungicide Metabolite Study

3,5-Dichloroaniline-d3 is a primary metabolite derived from the breakdown of dicarboximide fungicides in both soils and plants . It is used in studies to understand the environmental impact and health risks associated with the use of these fungicides .

Food Safety Research

The compound is used in food safety research due to its presence as a metabolite in vegetables and fruits treated with dicarboximide fungicides . The pervasive use of these fungicides and the carryover of 3,5-Dichloroaniline-d3 is a concern for food safety in the rotational cropping system .

Toxicology Studies

3,5-Dichloroaniline-d3 is used in toxicology studies as it has been found to have higher toxicity than the parent fungicide such as iprodione, and vinclozolin . It is particularly useful in understanding the health risks associated with exposure to these fungicides .

Enzyme Reusability Research

The compound is used in research studying enzyme reusability. In a study, immobilized laccase was used in the biotransformation of 3,5-Dichloroaniline-d3, and the enzyme exhibited excellent thermal stability, pH adaptability, storage stability, and reusability .

Reaction Pathway Studies

3,5-Dichloroaniline-d3 is used in studies to understand the reaction pathways of immobilized laccase during the oxidative biotransformation of non-phenolic metabolites . This helps in understanding the underlying biocatalytic pathways .

安全和危害

未来方向

3,5-Dichloroaniline is a key stressor of soil microorganisms with reciprocal effects on ecosystem functioning . Future research should focus on the impact of its transformation products on the environment . It is also important to consider the contribution of transformation products in the toxicity of pesticides on the soil microbial community .

作用机制

Target of Action

3,5-Dichloroaniline-d3, also known as 3,5-Dichloroaniline-2,4,6-d3, is a derivative used in the manufacture of dyes, pesticides, and industrial compounds It has been reported to induce renal damage , suggesting that the kidneys could be a primary target.

Mode of Action

It’s suggested that the compound may interact with its targets, potentially leading to changes in cellular function

Biochemical Pathways

A study has shown that the compound can be metabolized into various metabolites, including 3,5-dichloroacetanilide (3,5-dcaa), 3,5-dichlorophenylhydroxylamine (3,5-dcpha), 2-amino-4,6-dichlorophenol (2-a-4,6-dcp), and 3,5-dichloronitrobenzene (3,5-dcnb) . These metabolites may further interact with various biochemical pathways, leading to downstream effects .

Pharmacokinetics

It’s known that the compound can be metabolized into various metabolites , which may have different ADME properties and impact the bioavailability of the compound.

Result of Action

It has been reported to induce renal damage , suggesting that it may have nephrotoxic effects

Action Environment

The action, efficacy, and stability of 3,5-Dichloroaniline-d3 can be influenced by various environmental factors. For instance, the compound is moderately persistent in the environment and slightly mobile in drainflow . It’s also considered highly hazardous to water . These environmental characteristics may influence the compound’s action and efficacy.

属性

IUPAC Name |

3,5-dichloro-N,N,2-trideuterioaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2/i2D/hD2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRLKWGPEVNVHT-MNUMRPGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=C(C=C1Cl)Cl)N([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-N,N,2-trideuterioaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)

![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)